Benzene, (9-bromononyl)-

Description

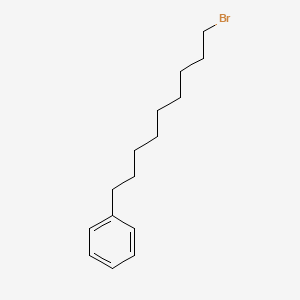

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-bromononylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23Br/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAACLELYWYUPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455935 | |

| Record name | Benzene, (9-bromononyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103602-67-1 | |

| Record name | Benzene, (9-bromononyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Benzene, 9 Bromononyl Systems

Reactivity Profile of the Aromatic Ring

The benzene (B151609) ring in Benzene, (9-bromononyl)- is subject to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces one of the hydrogen atoms on the aromatic ring. The long nonyl chain influences this reactivity.

Electrophilic Aromatic Substitution (EAS) with Alkyl Chain Influence

Alkyl groups, such as the nonyl group, are generally activating groups in electrophilic aromatic substitution. libretexts.orglibretexts.org They donate electron density to the benzene ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.orgmsu.edu This increased reactivity leads to faster reaction rates for EAS reactions like nitration, halogenation, and Friedel-Crafts reactions. vanderbilt.edu For example, the nitration of toluene (B28343) (a benzene ring with a methyl group) is significantly faster than the nitration of benzene itself. msu.edu

The length of the alkyl chain, in this case, a nonyl group, has a minimal impact on the electronic activating effect. However, the steric bulk of the long chain can influence the accessibility of the ortho positions to incoming electrophiles, potentially favoring substitution at the para position. libretexts.orgpressbooks.pub

Substituent Directing Effects and Regioselectivity in Bromononylbenzene Derivatives

The nonyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself on the benzene ring. libretexts.orglibretexts.orgpressbooks.pub This is due to the stabilization of the carbocation intermediate (the arenium ion) formed during the reaction. When the electrophile attacks the ortho or para position, a resonance structure can be drawn where the positive charge is on the carbon atom directly attached to the alkyl group. This tertiary carbocation is more stable than the secondary carbocations formed from meta attack, leading to a lower activation energy for ortho and para substitution. libretexts.org

The regioselectivity, or the ratio of ortho to para products, can be influenced by the size of both the substituent and the incoming electrophile. libretexts.org A larger alkyl group can sterically hinder the ortho positions, leading to a higher proportion of the para-substituted product. msu.edupressbooks.pub

A summary of expected product distributions for the electrophilic substitution of (9-bromononyl)benzene is presented below:

| Electrophilic Reaction | Reagents | Major Products | Minor Product |

| Nitration | HNO₃, H₂SO₄ | 1-(9-bromononyl)-4-nitrobenzene, 1-(9-bromononyl)-2-nitrobenzene | 1-(9-bromononyl)-3-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-bromo-4-(9-bromononyl)benzene, 1-bromo-2-(9-bromononyl)benzene | 1-bromo-3-(9-bromononyl)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(9-bromononyl)acetophenone, 2-(9-bromononyl)acetophenone | 3-(9-bromononyl)acetophenone |

This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual product ratios would need to be determined experimentally.

Radical Reactions on the Benzene Core

While the benzene ring itself is generally resistant to radical addition reactions, the benzylic position (the carbon atom of the alkyl chain attached to the ring) is susceptible to radical reactions. lumenlearning.commsu.edu However, in the case of Benzene, (9-bromononyl)-, the benzylic position is a secondary carbon and less reactive than a terminal primary halide. Radical abstraction of a benzylic hydrogen is possible, but reactions involving the terminal bromine are more likely under many radical conditions. lumenlearning.comlibretexts.org

Reactivity of the Nonyl Bromo-Alkyl Chain

The bromine atom at the end of the nonyl chain is a good leaving group, making this part of the molecule susceptible to nucleophilic substitution and elimination reactions.

Elimination Reactions Forming Unsaturated Bonds

When Benzene, (9-bromononyl)- is treated with a strong, sterically hindered base, it can undergo an elimination reaction to form an alkene. libretexts.orgwikipedia.org The most common mechanism for primary alkyl halides is the bimolecular elimination (E2) reaction. wikipedia.orgpressbooks.pub In this concerted, one-step mechanism, the base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while simultaneously the C-Br bond breaks and a double bond forms between the α and β carbons. pressbooks.publibretexts.org

The E2 reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. wikipedia.orglibretexts.org With a primary alkyl halide like Benzene, (9-bromononyl)-, the major product of an E2 reaction will be the less substituted alkene (Hofmann product) when a bulky base is used, due to steric hindrance. However, with a smaller, strong base, the more substituted alkene (Zaitsev product) may be favored due to its greater thermodynamic stability. libretexts.org

The table below summarizes the expected products of elimination reactions of Benzene, (9-bromononyl)- under different conditions.

| Base | Solvent | Major Product | Minor Product |

| Potassium tert-butoxide | tert-Butanol | 1-Phenyl-non-8-ene | 1-Phenyl-non-7-ene |

| Sodium ethoxide | Ethanol (B145695) | 1-Phenyl-non-8-ene | 1-Phenyl-non-7-ene |

The regioselectivity of elimination reactions can be complex and influenced by various factors. The information presented is based on general principles.

Exploration of Reactive Intermediates in Related Benzene Derivatives

Benzyne (B1209423), or 1,2-didehydrobenzene, is a highly reactive intermediate characterized by a formal triple bond within the benzene ring. fiveable.melibretexts.org It is not a stable molecule and is typically generated in situ during certain nucleophilic aromatic substitution reactions. pw.live The formation of benzyne from aryl halides, such as bromobenzene (B47551), is a well-studied process that provides a powerful method for the synthesis of substituted aromatic compounds. libretexts.orgpdx.edu

The most common method for generating benzyne from an aryl halide involves dehydrohalogenation using a very strong base, such as sodium amide (NaNH2) in liquid ammonia (B1221849) or potassium amide (KNH2). libretexts.orgpdx.edu The mechanism proceeds through two main steps:

Elimination: The strong base abstracts a proton from the position ortho to the halogen atom. This is followed by the elimination of the halide ion, resulting in the formation of the benzyne intermediate. libretexts.orgyoutube.com

Addition: The highly strained and electrophilic triple bond of the benzyne readily reacts with any available nucleophile in the reaction mixture. pw.livelibretexts.org This addition step leads to the formation of the final substituted benzene product.

The structure of benzyne is unique. The "third" bond in the triple bond is formed from the weak overlap of two sp2-hybridized orbitals in the plane of the ring, making it highly strained and reactive. libretexts.orgpw.live This high reactivity allows benzyne to participate in a variety of reactions, including nucleophilic additions and cycloadditions. fiveable.menih.gov For instance, in the absence of a strong nucleophile, benzyne can undergo dimerization to form biphenylene. pw.livewikipedia.org It can also act as a dienophile in Diels-Alder reactions. fiveable.mepdx.edu

Isotopic labeling studies have provided strong evidence for the existence of a symmetrical benzyne intermediate. For example, the reaction of chlorobenzene (B131634) labeled with ¹⁴C at the C1 position with sodium amide produces aniline (B41778) with the ¹⁴C label distributed almost equally between the C1 and C2 positions. youtube.com This indicates that the incoming amino group can attack either carbon of the triple bond in the symmetrical benzyyene intermediate. saylor.org

Table 2: Methods for Generating Benzyne from Aryl Halides

| Precursor | Reagents | Key Features |

| Aryl Halides (e.g., Bromobenzene) | Strong bases (e.g., NaNH2, KNH2, n-BuLi) | Requires a proton ortho to the halogen. libretexts.orgpdx.eduyoutube.com |

| o-Dihalobenzenes | Magnesium | Dehalogenation reaction. pw.live |

| Trimethylsilylaryl Triflates | Fluoride source (e.g., KF, CsF) | Milder generation method. youtube.com |

| 1H-Benzotriazole | Hydroxylamine-O-sulfonic acid, then Lead(IV) acetate (B1210297) | Oxidation of an N-aminated intermediate. wikipedia.org |

This table summarizes common methods for the in situ generation of the highly reactive benzyne intermediate from various aryl precursors.

Metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. eie.grfacs.website The elucidation of the catalytic cycles involved in these transformations is crucial for understanding reaction mechanisms, optimizing reaction conditions, and developing new catalysts. acs.org These cycles typically involve a sequence of elementary steps, including oxidative addition, transmetalation, and reductive elimination. researchgate.netwiley-vch.de

A general catalytic cycle for a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction involving an aryl halide, can be outlined as follows:

Oxidative Addition: This is often the rate-determining step where the low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the aryl halide (Ar-X). researchgate.netnih.gov This step forms a higher-valent organometallic intermediate (e.g., Ar-Pd(II)-X). The strength of the C-X bond is a key factor in this step. researchgate.net

Transmetalation (for coupling with organometallic reagents): In reactions like the Suzuki coupling, the organometallic intermediate from the oxidative addition step reacts with an organoboron reagent (Ar'-B(OR)2) in the presence of a base. The aryl group (Ar') is transferred to the metal center, displacing the halide and forming a new diorganometallic complex (Ar-Pd(II)-Ar'). nih.gov

Migratory Insertion (for Heck-type reactions): In Heck reactions, instead of transmetalation, an alkene coordinates to the metal center and then inserts into the metal-carbon bond. wiley-vch.de

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the final cross-coupled product (Ar-Ar') and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. researchgate.netnih.gov

The nature of the metal, the ligands, the aryl halide, and the reaction conditions all play a significant role in the efficiency and outcome of the catalytic cycle. wiley-vch.denih.gov For instance, the use of sterically demanding and electron-donating ligands can often improve the activity of palladium catalysts in the coupling of aryl bromides and chlorides. wiley-vch.de

In some cases, unusual oxidation states of the metal can be involved. For example, theoretical studies on the iridium-catalyzed borylation of benzene have suggested the involvement of an Iridium(V) intermediate. researchgate.net The elucidation of these complex catalytic cycles often relies on a combination of experimental techniques, including kinetic studies, isolation and characterization of intermediates, and computational modeling. acs.orgresearchgate.net

Table 3: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Reactants | Products |

| Oxidative Addition | Insertion of the Pd(0) catalyst into the Ar-X bond. | Ar-X, Pd(0)L_n | Ar-Pd(II)(X)L_n |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | Ar-Pd(II)(X)L_n, Ar'-M | Ar-Pd(II)(Ar')L_n, M-X |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Ar-Pd(II)(Ar')L_n | Ar-Ar', Pd(0)L_n |

This table outlines the fundamental steps of a typical catalytic cycle for a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis.

Advanced Spectroscopic Characterization of Benzene, 9 Bromononyl and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For Benzene (B151609), (9-bromononyl)-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

High-Resolution Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments

The ¹H-NMR spectrum of Benzene, (9-bromononyl)- displays distinct signals corresponding to the aromatic protons and the protons of the nonyl side chain. The chemical shifts are influenced by the electronic environment of each proton. Protons near electronegative atoms or aromatic rings are deshielded and appear at higher chemical shifts (downfield). libretexts.org

The aromatic protons on the phenyl ring are expected to appear as a multiplet in the range of δ 7.15–7.30 ppm. libretexts.org The protons on the nonyl chain show characteristic shifts based on their proximity to either the phenyl group or the bromine atom. The benzylic protons (H-1') adjacent to the aromatic ring are deshielded and appear as a triplet around δ 2.60 ppm. libretexts.org The protons on the carbon atom bonded to the bromine (H-9') are also significantly deshielded, resonating as a triplet at approximately δ 3.41 ppm. rsc.org The remaining methylene (B1212753) protons of the alkyl chain (H-2' to H-8') produce a large, overlapping multiplet in the typical aliphatic region of δ 1.25–1.85 ppm.

The predicted ¹H-NMR assignments for Benzene, (9-bromononyl)- are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-3, H-4, H-5, H-6 | 7.30 - 7.15 | m | - |

| H-1' | 2.60 | t | 7.6 |

| H-2' | 1.60 | p | 7.6 |

| H-3' to H-7' | 1.35 - 1.25 | m | - |

| H-8' | 1.85 | p | 7.5 |

| H-9' | 3.41 | t | 6.8 |

| Table 1: Predicted ¹H-NMR data for Benzene, (9-bromononyl)-. (m = multiplet, t = triplet, p = pentet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis for Carbon Framework

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in Benzene, (9-bromononyl)- gives a distinct signal. The chemical shifts in ¹³C-NMR are spread over a much wider range than in ¹H-NMR, typically 0-220 ppm, which usually allows for the resolution of all carbon signals. libretexts.org

For Benzene, (9-bromononyl)-, the aromatic carbons resonate between δ 125–143 ppm. The carbon atom to which the nonyl chain is attached (C-1, ipso-carbon) is found further downfield compared to the other ring carbons. libretexts.org In the alkyl chain, the benzylic carbon (C-1') and the carbon bearing the bromine atom (C-9') are the most deshielded among the aliphatic carbons. The predicted chemical shifts for the carbon framework are detailed in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 142.8 |

| C-2 / C-6 | 128.4 |

| C-3 / C-5 | 128.2 |

| C-4 | 125.6 |

| C-1' | 36.0 |

| C-2' | 31.4 |

| C-3' | 29.5 |

| C-4' | 29.4 |

| C-5' | 29.2 |

| C-6' | 28.8 |

| C-7' | 28.2 |

| C-8' | 32.8 |

| C-9' | 33.9 |

| Table 2: Predicted ¹³C-NMR data for Benzene, (9-bromononyl)-. |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. magritek.com For Benzene, (9-bromononyl)-, the COSY spectrum would show a correlation between the benzylic protons (H-1') and their neighbors (H-2'). A chain of correlations would be visible, connecting H-2' to H-3', and so on, down to the correlation between H-8' and H-9'. This confirms the integrity of the nonyl chain. Correlations would also be seen between the ortho and meta protons on the phenyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly bonded to (¹JCH coupling). youtube.com An HSQC spectrum would allow for the direct assignment of each carbon atom that has attached protons. For instance, the proton signal at δ ~2.60 ppm would show a cross-peak with the carbon signal at δ ~36.0 ppm, confirming this carbon as C-1'. Similarly, every protonated carbon in the molecule can be unequivocally identified.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). youtube.com This is particularly powerful for connecting different fragments of a molecule. Key HMBC correlations for Benzene, (9-bromononyl)- would include:

A correlation from the benzylic protons (H-1') to the aromatic ipso-carbon (C-1) and ortho-carbons (C-2/C-6), firmly establishing the connection between the alkyl chain and the phenyl ring.

Correlations from the aromatic ortho-protons (H-2/H-6) to the benzylic carbon (C-1').

Correlations from the terminal methylene protons (H-9') to the C-8 and C-7 carbons, confirming the end of the chain.

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or more decimal places). savemyexams.com This precision allows for the determination of the exact elemental formula of a compound. Benzene, (9-bromononyl)- has the molecular formula C₁₅H₂₃Br. Due to the natural isotopic abundance of bromine (⁷⁹Br at 50.69% and ⁸¹Br at 49.31%), the molecular ion will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. HRMS can distinguish these isotopic variants and confirm the presence of one bromine atom.

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₁₅H₂₃⁷⁹Br]⁺ | ⁷⁹Br | 282.1034 |

| [C₁₅H₂₃⁸¹Br]⁺ | ⁸¹Br | 284.1014 |

| Table 3: Predicted high-resolution mass spectrometry data for the molecular ions of Benzene, (9-bromononyl)-. |

Electrospray Ionization Mass Spectrometry (ESI) for Ionization Pathways

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase. scielo.br It is most effective for polar and pre-charged molecules. Nonpolar compounds like Benzene, (9-bromononyl)- are challenging to ionize with ESI because they lack acidic or basic sites to readily accept or lose a proton. iccas.ac.cnuvic.ca

Therefore, observing a protonated molecule ([M+H]⁺) would be unlikely under standard ESI conditions. However, ionization may occur through the formation of adducts with cations present in the solvent or as additives, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). In tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, characteristic neutral losses would be expected. Common fragmentation pathways for the ionized species could include the loss of a bromine radical (•Br) or hydrogen bromide (HBr). Another prominent fragmentation pathway for alkylbenzenes is the cleavage at the benzylic position, which would lead to the formation of a highly stable tropylium (B1234903) ion at m/z 91.

Fragmentation Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In the case of "Benzene, (9-bromononyl)-", the fragmentation is influenced by the presence of the alkyl chain, the bromine atom, and the phenyl group.

Upon electron impact ionization, the molecular ion (M⁺) is formed. Due to the presence of bromine, this molecular ion peak will appear as a doublet with roughly equal intensity (M⁺ and M+2 peaks), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Key fragmentation pathways for long-chain alkylbenzenes and alkyl halides include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the phenyl group (benzylic cleavage) is a highly favorable process, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. This is often the base peak in the mass spectrum of alkylbenzenes. slideshare.netlibretexts.org

Beta-Cleavage: Cleavage of the bond beta to the aromatic ring is also a common fragmentation pathway for aromatic compounds. slideshare.net

Alkyl Chain Fragmentation: The long nonyl chain can undergo fragmentation, resulting in a series of peaks separated by 14 mass units (CH₂ groups). libretexts.org

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to a fragment corresponding to the loss of a bromine atom (M-79 or M-81). youtube.com

McLafferty Rearrangement: While more common in compounds with a gamma-hydrogen and a carbonyl or other unsaturated group, a McLafferty-type rearrangement could potentially occur, though it is less probable for this specific structure. libretexts.org

The combination of these fragmentation patterns provides a unique fingerprint for "Benzene, (9-bromononyl)-", allowing for its unambiguous identification and structural confirmation.

Table 1: Predicted Major Mass Spectrometry Fragments for Benzene, (9-bromononyl)-

| m/z | Proposed Fragment | Fragmentation Pathway |

| 284/286 | [C₁₅H₂₃Br]⁺ | Molecular Ion (M⁺) |

| 205 | [C₁₅H₂₃]⁺ | Loss of Br |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

| Various | Alkyl fragments | Cleavage along the nonyl chain |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of "Benzene, (9-bromononyl)-" would exhibit characteristic absorption bands corresponding to its constituent parts: the monosubstituted benzene ring and the bromoalkane chain. fiveable.me

Key IR Absorption Bands:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, in the range of 3030-3100 cm⁻¹. libretexts.orglibretexts.org

Aliphatic C-H Stretch: The C-H stretching vibrations of the nonyl chain will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region. libretexts.org

Aromatic C=C Stretch: The in-plane stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ range. libretexts.org Often, two distinct bands are observed around 1500 cm⁻¹ and 1600 cm⁻¹. libretexts.org

C-H Out-of-Plane Bending (Aromatic): The out-of-plane bending vibrations of the C-H bonds on the benzene ring are particularly diagnostic of the substitution pattern. libretexts.org For a monosubstituted benzene, strong absorptions are expected in the 690-710 cm⁻¹ and 730-770 cm⁻¹ regions. libretexts.orgspectroscopyonline.com

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically in the range of 500-600 cm⁻¹.

Table 2: Characteristic IR Frequencies for Benzene, (9-bromononyl)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3030 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (nonyl chain) |

| 1600, 1500 | C=C Stretch | Aromatic Ring |

| 770-730, 710-690 | C-H Out-of-Plane Bend | Monosubstituted Benzene |

| 600-500 | C-Br Stretch | Alkyl Bromide |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Aromatic Moieties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the benzene ring.

The UV spectrum of "Benzene, (9-bromononyl)-" is expected to be similar to that of other alkylbenzenes. nist.gov Benzene itself exhibits a strong absorption (π→π*) around 184 nm, a weaker band around 204 nm, and a much weaker, fine-structured band around 254-260 nm, which is often referred to as the "benzenoid" band. msu.eduspcmc.ac.in

Substitution of an alkyl group onto the benzene ring typically causes a small bathochromic (red) shift of these absorption bands. The fine vibrational structure of the benzenoid band is often lost upon substitution, resulting in a broader, less defined absorption. spcmc.ac.in The long alkyl chain in "Benzene, (9-bromononyl)-" is not expected to significantly alter the electronic transitions of the phenyl chromophore beyond this typical alkylbenzene behavior.

Table 3: Expected UV-Vis Absorption Maxima for Benzene, (9-bromononyl)-

| Wavelength (λmax, nm) | Transition Type | Chromophore |

| ~208 | π→π | Phenyl Group |

| ~260 | π→π (forbidden) | Phenyl Group |

Fluorescence Spectroscopy for Photophysical Property Assessment of Related Chromophores

Fluorescence spectroscopy can be used to study the photophysical properties of fluorescent molecules (fluorophores). While simple alkylbenzenes like toluene (B28343) exhibit fluorescence, their quantum yields are generally low. libretexts.org The fluorescence characteristics of aromatic compounds are highly sensitive to their molecular structure and environment. rsc.org

For analogs of "Benzene, (9-bromononyl)-" that are designed to be fluorescent, the introduction of specific chromophoric or auxochromic groups would be necessary. The fluorescence properties, such as the emission wavelength and quantum yield, would then be dictated by the nature of these appended groups. For instance, substitution on the phenyl ring can significantly alter fluorescence intensity. libretexts.org The presence of a heavy atom like bromine can also influence the photophysical pathways, potentially promoting intersystem crossing to the triplet state and leading to phosphorescence or quenching of fluorescence. libretexts.org

Studies on related systems, such as phenyl-terminated alkanes, have shown that the conformation of the alkyl chain can influence the electronic structure and photophysical behavior of the aromatic moiety. aip.orgrsc.org

X-ray Diffraction for Solid-State Structure Determination (as applied to crystalline derivatives)

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. While "Benzene, (9-bromononyl)-" is a liquid at room temperature, crystalline derivatives or analogs can be synthesized and their structures determined by X-ray crystallography.

For long-chain alkylbenzenes, the solid-state packing is influenced by both the interactions between the aromatic rings and the packing of the alkyl chains. researchgate.net Studies on crystalline derivatives of alkylbenzenes have shown that the molecules can arrange in bilayer structures with interdigitated or non-interdigitated alkyl chains. researchgate.net The presence of the bulky bromine atom in derivatives of "Benzene, (9-bromononyl)-" would significantly influence the crystal packing.

The detailed structural information obtained from X-ray diffraction, such as bond lengths, bond angles, and intermolecular interactions, is invaluable for understanding the structure-property relationships in these molecules. acs.orgaps.org

Computational and Theoretical Investigations of Benzene, 9 Bromononyl Systems

Quantum Chemical Calculation Methodologies

The computational investigation of a molecule like Benzene (B151609), (9-bromononyl)- involves a multi-faceted approach, utilizing various quantum chemical methods to elucidate its properties. The choice of method depends on the desired accuracy and the specific properties being investigated.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for medium to large-sized molecules. It is particularly well-suited for determining the ground-state electronic structure, optimized geometry, and reactivity descriptors of Benzene, (9-bromononyl)-.

DFT functionals, which approximate the exchange-correlation energy, are chosen based on the system and properties of interest. For a molecule containing a benzene ring, a long alkyl chain, and a halogen, hybrid functionals like B3LYP are commonly used. More modern, dispersion-corrected functionals such as the M06 suite or ωB97X-D would be particularly important for accurately modeling the non-covalent interactions within the long, flexible nonyl chain and its interaction with the benzene ring. researchgate.net

DFT-based reactivity descriptors are valuable tools for understanding chemical behavior. rsc.orgresearchgate.net For Benzene, (9-bromononyl)-, these descriptors can predict the most likely sites for electrophilic or nucleophilic attack. For instance, in nucleophilic substitution reactions of alkyl halides, DFT-based descriptors can identify the carbon atom of the C-X bond as the primary electrophilic center. acs.orgbits-pilani.ac.inresearchgate.net

For more accurate calculations, especially for benchmarking DFT results or studying excited states, ab initio methods are employed. These methods are based on first principles without empirical parameterization.

Self-Consistent Field (SCF) or Hartree-Fock (HF) Theory: This is the simplest ab initio method, providing a qualitative understanding of the electronic structure. However, it neglects electron correlation, which can be significant. rsc.org

Configuration Interaction (CI) and Coupled Cluster (CC): To account for electron correlation, post-HF methods like CI and CC are used. Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" in computational chemistry for its high accuracy in calculating energies. rsc.org Due to the computational expense, these high-level methods would likely be used for smaller fragments of Benzene, (9-bromononyl)- or to benchmark the chosen DFT functional.

High-level ab initio calculations have been successfully used to study the thermodynamics and electrochemistry of alkyl halides, providing insights into bond dissociation energies and reaction mechanisms. nih.govacs.org

The choice of basis set is crucial for the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build molecular orbitals. For Benzene, (9-bromononyl)-, a split-valence basis set like those from Pople (e.g., 6-31G(d,p)) or the correlation-consistent basis sets of Dunning (e.g., cc-pVDZ) would be a starting point. rsc.orgscispace.com

For the bromine atom, it is important to use a basis set that includes polarization and diffuse functions to accurately describe its large electron cloud and its ability to participate in halogen bonding. researchgate.net The computational cost increases significantly with the size of the basis set. Therefore, a balance must be struck between accuracy and computational feasibility, especially given the conformational flexibility of the nine-carbon alkyl chain. aip.orgwgtn.ac.nznih.govsfu.caumanitoba.cafrontiersin.org For such a large molecule, methods to improve efficiency, such as the Resolution of the Identity (RI) approximation for MP2 calculations or the use of pseudo-potentials for the bromine atom, might be employed. frontiersin.org

Ab Initio Methods (e.g., SCF, CI, Coupled Cluster) for High-Accuracy Calculations

Electronic Structure and Reactivity Modeling

Modeling the electronic structure of Benzene, (9-bromononyl)- provides fundamental insights into its chemical properties and reactivity. Key aspects of this modeling include the analysis of frontier molecular orbitals and the electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. wuxiapptec.com

For Benzene, (9-bromononyl)-, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO is likely to have significant contributions from the antibonding C-Br orbital. The presence of the long alkyl chain is expected to have a minor electronic effect on the HOMO-LUMO gap compared to the parent bromobenzene (B47551). acs.org However, different conformations of the alkyl chain could lead to slight variations in the orbital energies.

The HOMO-LUMO gap can be tuned by changing substituents on the aromatic ring. frontiersin.orgnih.gov For comparison, the calculated HOMO-LUMO gaps for benzene and related substituted compounds are presented in the table below. The values are illustrative and depend on the level of theory used.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.77 | -0.21 | 6.56 |

| Toluene (B28343) | -6.51 | -0.15 | 6.36 |

| Bromobenzene | -6.85 | -0.58 | 6.27 |

| Benzene, (9-bromononyl)- (estimated) | ~ -6.8 | ~ -0.6 | ~ 6.2 |

| Illustrative data based on typical DFT calculations for similar compounds. scispace.comresearchgate.net |

An electrostatic potential (ESP) map illustrates the charge distribution on the molecular surface, providing a visual guide to its reactive sites. libretexts.org Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For Benzene, (9-bromononyl)-, the ESP map would show a region of high negative potential around the bromine atom due to its high electronegativity and lone pairs. researchgate.netresearchgate.netlibretexts.org The carbon atom attached to the bromine (Cα) would exhibit a partial positive charge, making it the primary site for nucleophilic substitution. The benzene ring would also show negative potential above and below the plane of the ring, characteristic of its π-electron system. The long, nonpolar alkyl chain would have a largely neutral potential.

Analysis of the partial atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies this charge distribution.

| Atom/Group in Benzene, (9-bromononyl)- | Expected Partial Charge (Illustrative) |

| Bromine (Br) | Negative |

| Carbon alpha to Bromine (Cα) | Positive |

| Benzene Ring Carbons | Slightly Negative |

| Benzene Ring Hydrogens | Slightly Positive |

| Alkyl Chain Carbons | Near Neutral / Slightly Negative |

| Alkyl Chain Hydrogens | Slightly Positive |

| This table presents expected qualitative charge distributions based on the principles of electronegativity and inductive effects. |

This detailed charge distribution analysis is crucial for understanding intermolecular interactions, such as halogen bonding, and for predicting the molecule's behavior in different chemical environments.

Quantitative Assessment of Aromaticity in Substituted Benzene Rings

The introduction of a (9-bromononyl) substituent to a benzene ring induces changes in its electronic structure, which can be quantitatively assessed using computational methods to determine its aromaticity. Aromaticity, a fundamental concept in chemistry, is not a directly observable physical quantity but is inferred from various chemical and physical properties. researchgate.net Computational chemistry provides a powerful toolkit to probe these properties and assign quantitative values to the aromaticity of substituted benzenes like Benzene, (9-bromononyl)-.

Several indices have been developed to quantify aromaticity, each focusing on different aspects of this multidimensional concept, such as structural, energetic, and magnetic criteria. For the (9-bromononyl)benzene system, density functional theory (DFT) calculations are a common choice to obtain the necessary molecular properties for these indices. researchgate.netresearchgate.net Functionals such as B3LYP or long-range corrected functionals like CAM-B3LYP and ωB97X-D, combined with a suitable basis set (e.g., 6-311++G(d,p)), are frequently employed for reliable geometry optimizations and electronic structure calculations. researchgate.netacs.org

One of the most widely used sets of aromaticity descriptors includes the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the bond length equalization in the ring. A HOMA value of 1 indicates a fully aromatic system like benzene, while values closer to 0 suggest a non-aromatic, Kekulé-like structure. The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion, where a negative value at the center of the ring (NICS(0)) or 1 Å above it (NICS(1)) indicates the presence of a diatropic ring current, a hallmark of aromaticity. The para-delocalization index (PDI) and the aromatic fluctuation index (FLU) are electronic indices that quantify electron delocalization.

The long alkyl chain of the (9-bromononyl) substituent primarily exerts its influence through weak inductive and hyperconjugation effects. These effects are generally less pronounced than those of strongly electron-donating or electron-withdrawing groups. scielo.org.mx The bromine atom at the end of the chain is sufficiently distant from the ring to have a negligible direct electronic impact on the benzene ring's aromaticity. Therefore, the aromaticity of Benzene, (9-bromononyl)- is expected to be very similar to that of other long-chain alkylbenzenes.

Below is a hypothetical data table summarizing the calculated aromaticity indices for Benzene, (9-bromononyl)- compared to benzene and toluene, based on typical results from computational studies on alkylbenzenes.

| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | PDI | FLU |

| Benzene | 1.000 | -9.7 | -10.2 | 0.103 | 0.001 |

| Toluene | 0.992 | -9.1 | -9.8 | 0.101 | 0.002 |

| Benzene, (9-bromononyl)- | 0.990 | -8.9 | -9.6 | 0.100 | 0.003 |

This table is generated for illustrative purposes based on established trends in computational chemistry.

Conformational Analysis and Molecular Dynamics Simulations

The flexible nonyl chain of Benzene, (9-bromononyl)- gives rise to a multitude of possible conformations, each with a specific energy. Understanding the conformational landscape and the dynamic behavior of this molecule, particularly in solution, is crucial for predicting its physical properties and reactivity.

Exploration of Alkyl Chain Conformations and Their Energetics

The conformational space of the (9-bromononyl) side chain can be systematically explored using computational methods. A common approach is to perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angles along the C-C bonds of the alkyl chain. Due to the large number of rotatable bonds, a full systematic search can be computationally expensive. Therefore, stochastic methods like Monte Carlo conformational searches or molecular dynamics simulations at elevated temperatures are often employed to efficiently sample the conformational space and identify low-energy structures.

For each identified conformer, geometry optimization and frequency calculations are typically performed using DFT methods (e.g., B3LYP/6-31G(d)) to obtain their relative energies (Gibbs free energy) and to confirm that they are true minima on the potential energy surface. The results of such an analysis would reveal that the lowest energy conformers are those where the alkyl chain adopts a staggered, anti-periplanar arrangement to minimize steric hindrance. Gauche interactions introduce a small energy penalty.

A hypothetical table of the relative energies of a few representative conformers of Benzene, (9-bromononyl)- is presented below.

| Conformer | Dihedral Angles (Cα-Cβ-Cγ-Cδ, etc.) | Relative Energy (kcal/mol) |

| All-anti (staggered) | ~180°, ~180°, ~180°, ... | 0.00 |

| Single gauche | ~60°, ~180°, ~180°, ... | +0.9 |

| Double gauche (separated) | ~60°, ~180°, ~60°, ... | +1.8 |

| Double gauche (adjacent) | ~60°, ~60°, ~180°, ... | > +3.0 (higher due to steric clash) |

This table is illustrative and represents typical energy differences for alkyl chain conformations.

Simulation of Molecular Interactions and Dynamics in Solvents

Molecular dynamics (MD) simulations are a powerful tool to study the behavior of molecules like Benzene, (9-bromononyl)- in a solvent environment over time. nih.govnih.gov In a typical MD setup, a simulation box is created containing one or more molecules of the solute (Benzene, (9-bromononyl)-) and a large number of solvent molecules (e.g., water, hexane, or chloroform). The interactions between all atoms are described by a force field (e.g., AMBER, CHARMM, or OPLS-AA).

The simulation is run for a duration of nanoseconds to microseconds, tracking the positions and velocities of all atoms. ucl.ac.uk Analysis of the resulting trajectory can provide insights into several properties:

Solvation Structure: Radial distribution functions (RDFs) can be calculated to understand how solvent molecules arrange around the phenyl group and the alkyl chain. For instance, in an aqueous solution, water molecules would form a structured cage around the hydrophobic alkyl chain.

Conformational Dynamics: The simulation tracks the transitions between different conformations of the nonyl chain, providing information on the flexibility of the molecule and the lifetimes of certain conformers in a specific solvent.

Diffusion Coefficient: The mean square displacement (MSD) of the molecule over time can be used to calculate its diffusion coefficient in the chosen solvent, a key macroscopic property. frontiersin.org

For Benzene, (9-bromononyl)-, MD simulations would likely show that in non-polar solvents like hexane, the alkyl chain remains relatively extended. In contrast, in a polar solvent like water, the hydrophobic effect would drive the alkyl chain to adopt more compact, folded conformations to minimize its exposed surface area.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. ufl.edumdpi.com For Benzene, (9-bromononyl)-, computational methods can be used to explore potential reaction pathways, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic substitution on the benzene ring.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the kinetics of a potential reaction, for example, an S_N2 reaction with a nucleophile (e.g., OH⁻), the first step is to locate the transition state (TS) on the potential energy surface. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to find the TS structure. A true transition state is a first-order saddle point, meaning it has exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate. ufl.edu

Once the TS is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. ufl.edu This involves following the reaction path downhill from the TS in both forward and reverse directions. A successful IRC calculation connects the transition state to the corresponding reactant and product minima on the potential energy surface, confirming that the located TS is the correct one for the reaction of interest. The energy difference between the reactants and the TS gives the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate.

For an S_N2 reaction on the primary bromide of Benzene, (9-bromononyl)-, the TS would feature a pentacoordinate carbon atom with the nucleophile and the leaving bromide group in apical positions.

| Reaction Step | Structure | Relative Free Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

| Reactants | Benzene, (9-bromononyl)- + OH⁻ | 0.0 | N/A |

| Transition State | [HO---C₉H₁₈---Br]⁻-Phenyl | +22.5 | -450 |

| Products | (9-hydroxynonyl)benzene + Br⁻ | -15.0 | N/A |

This table provides hypothetical but realistic energy values for an S_N2 reaction.

Prediction of Reaction Pathways and Regioselectivity

Computational chemistry is also invaluable for predicting the outcome of reactions where multiple products are possible. A classic example for Benzene, (9-bromononyl)- would be an electrophilic aromatic substitution, such as nitration. The (9-bromononyl) group is a weak activating group and, like other alkyl groups, is an ortho-, para-director. scielo.org.mxunl.edu

To predict the regioselectivity, one would compute the transition states for the attack of the electrophile (e.g., NO₂⁺) at the ortho, meta, and para positions of the benzene ring. acs.org The calculated activation energies for each pathway would reveal the most favorable reaction channel. The pathway with the lowest activation energy will be the dominant one, leading to the major product.

Theoretical calculations would show that the transition states for ortho and para attack are stabilized by the electron-donating nature of the alkyl group, leading to lower activation barriers compared to meta attack. nih.gov The steric bulk of the long nonyl chain might slightly disfavor the ortho position compared to the para position.

| Position of Attack | Relative Activation Energy (ΔG‡) (kcal/mol) | Predicted Product Ratio |

| ortho | 18.5 | ~35% |

| meta | 22.0 | <5% |

| para | 17.8 | ~60% |

This table illustrates how computational results can predict the regioselectivity of an electrophilic aromatic substitution reaction.

Adsorption Studies of Aromatic Molecules on Surfaces

The adsorption of aromatic molecules on metal and semiconductor surfaces is a cornerstone of many technological fields, including heterogeneous catalysis, chemical sensing, and molecular electronics. cam.ac.uk The benzene molecule, being the simplest aromatic compound, serves as a crucial model system for investigating these interactions. cam.ac.ukroyalsocietypublishing.org Understanding how the benzene ring bonds with a surface provides foundational insights into the behavior of more complex substituted aromatic molecules like Benzene, (9-bromononyl)-. The interaction is a complex balance of electrostatic forces, covalent contributions, and, critically, dispersion (van der Waals) forces, especially on coinage and transition metals. d-nb.infobeilstein-journals.org

Density Functional Theory (DFT) has become a standard and powerful method for the quantum-chemical study of molecule-surface interactions. d-nb.infobeilstein-journals.org For aromatic molecules, early DFT calculations often struggled to accurately capture the significant role of non-covalent van der Waals (vdW) forces. royalsocietypublishing.orguoc.gr However, the development of dispersion-corrected DFT methods has enabled a much more precise description of the adsorption process, leading to results that align well with experimental data. nih.govrsc.org These methods are essential for accurately predicting adsorption energies and geometries. researchgate.net

Research using DFT with vdW corrections has systematically studied benzene adsorption on various metal surfaces, revealing important trends in interaction strength and geometry. The choice of the metal, its surface facet (e.g., (111), (110)), and the specific functional used in the DFT calculation all significantly influence the results. d-nb.infobeilstein-journals.org

Detailed Research Findings:

Theoretical studies have explored the adsorption of benzene on a range of transition and coinage metal surfaces. The interaction is typically classified as physisorption (weaker, dominated by vdW forces) or chemisorption (stronger, involving orbital overlap and covalent character). aps.org

On coinage metals like gold (Au), silver (Ag), and copper (Cu), the interaction is largely governed by dispersion forces. d-nb.infobeilstein-journals.org DFT calculations corrected for dispersion (e.g., PBE-D3) show that the contribution of these forces to the total adsorption energy can be over 90%. beilstein-journals.org A study comparing the (111), (100), and (110) surfaces of these metals found that copper exhibits the strongest binding with benzene, followed by gold, and then silver. d-nb.inforesearchgate.net For instance, the calculated adsorption energy (E_ads) for benzene on Cu(110) was -117 kJ/mol, while on Ag(111) it was -72 kJ/mol. d-nb.inforesearchgate.net These dispersion-corrected methods provide results in good agreement with experimental values. d-nb.infobeilstein-journals.org

On more reactive transition metals like platinum (Pt), the interaction is much stronger and is considered chemisorption. aps.org Here, both covalent bonding and vdW interactions play a crucial, synergistic role. aps.org DFT calculations show that for Pt(111), vdW forces can contribute more to the binding energy than they do in the case of physisorption on gold. aps.org The preferred adsorption site for benzene on Pt(111) has been identified as the bridge site, with a calculated adsorption energy of around -117 kJ/mol. researchgate.net

The inclusion of vdW corrections in DFT not only affects the calculated adsorption energies but also the equilibrium geometries. For weakly bound systems like benzene on Au(111), standard DFT functionals overestimate the molecule-surface distance, whereas vdW-corrected functionals predict a shorter distance that aligns with experimental findings. researchgate.net For strongly chemisorbed systems like benzene on Pt(111), the adsorption height is primarily determined by the covalent chemical bonds, and vdW forces have a smaller (though still significant) effect on the geometry while substantially increasing the binding energy. researchgate.net

The following tables summarize key findings from various DFT studies on the adsorption of benzene on different metal surfaces.

Table 1: Calculated Adsorption Energies of Benzene on Coinage Metal Surfaces

This table presents the calculated adsorption energies (E_ads) for benzene on the (111), (100), and (110) surfaces of Copper (Cu), Silver (Ag), and Gold (Au). The data is derived from DFT calculations using the PBE-D3 functional, which includes corrections for dispersion interactions. All energies are in kilojoules per mole (kJ/mol).

| Metal Surface | Adsorption Energy (E_ads) in kJ/mol |

| Cu(111) | -97 |

| Cu(100) | -114 |

| Cu(110) | -117 |

| Ag(111) | -72 |

| Ag(100) | -75 |

| Ag(110) | -76 |

| Au(111) | -85 |

| Au(100) | -87 |

| Au(110) | -85 |

| Data sourced from Reckien et al. (2014). d-nb.inforesearchgate.net |

Table 2: Comparison of Calculated and Experimental Adsorption Parameters for Benzene on (111) Surfaces

This table compares theoretical and experimental values for adsorption energy (E_ads) and adsorption height (the distance between the benzene ring and the metal surface) for several (111) metal surfaces. The theoretical values are from various vdW-corrected DFT methods, highlighting the importance of these corrections for achieving experimental accuracy.

| Metal Surface | Method | Calculated E_ads (eV) | Experimental E_ads (eV) | Calculated Adsorption Height (Å) | Experimental Adsorption Height (Å) |

| Au(111) | PBE+vdWsurf | -0.87 | -0.73 to -0.87 | ~3.00 | 2.95 - 3.10 |

| Pt(111) | PBE+vdWsurf | -1.96 | -1.57 to -1.91 | 2.08 | 2.02 ± 0.02 |

| Cu(111) | PBE-D3 | -0.99 (-97 kJ/mol) | -0.71 (-69 kJ/mol) | ~3.10 | Not Specified |

| Ag(111) | PBE-D3 | -0.75 (-72 kJ/mol) | -0.69 (-67 kJ/mol) | ~3.20 | Not Specified |

| Data compiled from multiple sources. d-nb.infoaps.orgresearchgate.net |

These computational findings for benzene provide a robust framework for predicting the adsorptive behavior of Benzene, (9-bromononyl)-. The interaction of the benzene ring with a given metal surface will be a dominant factor, which is then modulated by the presence and orientation of the 9-bromononyl chain.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Chemical Intermediate

Beyond natural product synthesis, (9-bromononyl)benzene and its derivatives are instrumental in the preparation of pharmaceutical compounds. It has been used as an intermediate in the synthesis of novel multifunctional agents for the potential treatment of Alzheimer's disease. nih.gov Specifically, it is a key component in the synthesis of 7-((9-bromononyl)oxy)-3,4-dihydroquinolin-2(1H)-one, a precursor to more complex dithiocarbamate (B8719985) derivatives. nih.gov Furthermore, derivatives such as (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol are employed as synthetic intermediates for creating estrogenic compounds with potential applications in medical research and the pharmaceutical industry. lookchem.com The long alkyl chain provided by the (9-bromononyl) group can influence the lipophilicity and membrane-penetrating properties of the final drug molecule, which are critical parameters for its biological activity and pharmacokinetic profile.

The versatility of this compound is further demonstrated in its application for creating molecular probes for studying biological systems. For example, derivatives have been synthesized to act as M1-muscarinic receptor antagonists, incorporating functional groups for radioiodination, photoaffinity labeling, and fluorescent labeling. nih.gov These probes are essential tools for understanding receptor function and for the development of new therapeutic agents. The (9-bromononyl) chain in these molecules acts as a spacer, positioning the functional group at an appropriate distance from the pharmacophore to allow for effective interaction with its biological target.

Table 1: Examples of Natural Products and Pharmaceuticals Synthesized Using (9-Bromononyl)benzene Derivatives

| Product Name | Intermediate Containing (9-Bromononyl) Group | Therapeutic Area/Application |

| Plakortolides E and I | (9-bromononyl)benzene | Natural Product Synthesis |

| Dithiocarbamate Derivatives | 7-((9-bromononyl)oxy)-3,4-dihydroquinolin-2(1H)-one | Alzheimer's Disease Research |

| Estrogenic Compounds | (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol | Pharmaceutical Research |

| M1-Muscarinic Receptor Probes | Telenzepine derivatives with functionalized nonyl chains | Neuroscience Research |

The unique molecular architecture of (9-bromononyl)benzene also makes it a valuable precursor for the synthesis of advanced organic electronic materials. The combination of a rigid aromatic core and a flexible alkyl chain is a common design strategy for creating materials with desirable processing and electronic properties. The phenyl group can be incorporated into the π-conjugated backbone of a polymer, which is responsible for its electronic conductivity, while the long nonyl chain can enhance solubility and promote self-assembly into well-ordered structures.

Research has shown that carbazole (B46965) derivatives functionalized with a 9-bromononyl group can be used to synthesize organic hole-transporting materials. ktu.edu These materials are essential components in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The long alkyl chain helps to improve the solubility of the resulting carbazole derivatives, making them easier to process into thin films, a critical step in device fabrication.

Furthermore, the bromo-functionalized end of the molecule allows for its attachment to other molecular components through various cross-coupling reactions. This enables the construction of complex molecular architectures, such as donor-acceptor type polymers, which are widely used in organic photovoltaics and field-effect transistors. researchgate.netbohrium.com The ability to precisely control the structure of these materials at the molecular level is key to tuning their electronic properties and optimizing device performance.

Building Block in the Synthesis of Complex Natural Products and Pharmaceuticals

Monomer in Polymer Chemistry and Polymer Synthesis

The presence of a reactive bromine atom and a polymerizable phenyl group makes (9-bromononyl)benzene and its derivatives attractive monomers in polymer chemistry. The long alkyl side chain plays a crucial role in determining the physical properties of the resulting polymers, such as their solubility, thermal behavior, and morphology.

Thermally cross-linkable polymers are a class of materials that form stable, three-dimensional networks upon heating. This process can significantly enhance the thermal stability, mechanical strength, and solvent resistance of the polymer. While direct evidence for the use of "Benzene, (9-bromononyl)-" in thermally cross-linkable systems is not prevalent in the provided search results, the principles of polymer chemistry suggest its potential in this area. The bromo-functional group could be converted to other reactive moieties that can participate in thermally induced cross-linking reactions.

For instance, the bromine could be substituted with a group capable of undergoing thermal cross-linking, such as a maleimide (B117702) or a benzocyclobutene. The long nonyl chain would act as a flexible spacer between the polymer backbone and the cross-linking site, potentially influencing the cross-linking density and the final properties of the thermoset material. The development of cross-linked organic polymers for high-temperature applications often involves the use of monomers with reactive functional groups that can form covalent bonds between polymer chains. google.com

Functionalized conjugated polymers are a class of materials that combine the electronic properties of conjugated backbones with the specific functionalities of pendant side chains. nih.gov These materials are of great interest for a wide range of applications, including sensors, bioimaging, and drug delivery. nih.gov The (9-bromononyl)phenyl moiety can be incorporated into conjugated polymer backbones, with the bromo-terminated alkyl chain serving as a point for further functionalization.

For example, the bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups, such as amines, thiols, or azides. This post-polymerization functionalization strategy offers a versatile approach to tailor the properties of conjugated polymers for specific applications. The long alkyl chain can also serve to improve the processability of the resulting polymers by increasing their solubility in common organic solvents. researchgate.net

The synthesis of polymerizable monomers with long alkyl side chains is a key strategy for controlling the properties of polymers. The length and branching of the alkyl side chains can have a profound impact on the polymer's solubility, melting point, glass transition temperature, and solid-state packing. Monomers like (9-bromononyl)benzene can be seen as a platform for developing such specialized monomers.

The bromo-functional group allows for the attachment of various polymerizable groups, such as vinyl, acrylate, or styrenic moieties, through straightforward chemical transformations. google.comgoogle.com The resulting monomers, possessing a long nonylphenyl side chain, can then be polymerized to yield polymers with tailored properties. For example, the incorporation of long alkyl side chains can lower the melting point and increase the solubility of the polymer, making it more amenable to solution processing techniques like spin coating or inkjet printing, which are commonly used in the fabrication of organic electronic devices. nii.ac.jp

Synthesis of Functionalized Conjugated Polymers

Design and Fabrication of Supramolecular Assemblies

The unique molecular architecture of "Benzene, (9-bromononyl)-", featuring a hydrophilic aromatic head and a long hydrophobic alkyl tail, makes it a promising candidate for the construction of ordered supramolecular structures. This section explores the potential of this and structurally similar amphiphilic benzene (B151609) derivatives in the realm of self-assembly and the creation of functional supramolecular materials.

Self-Assembly of Amphiphilic Benzene Derivatives

Amphiphilic molecules, which possess both water-loving (hydrophilic) and water-fearing (hydrophobic) parts, can spontaneously organize in aqueous solutions to form well-defined aggregates such as micelles or vesicles. This process, known as self-assembly, is driven by the hydrophobic effect, which minimizes the unfavorable interactions between the hydrophobic tails and water molecules.

While direct studies on the self-assembly of "Benzene, (9-bromononyl)-" are not extensively documented in publicly available research, the behavior of analogous amphiphilic benzene derivatives provides significant insights. For instance, urea (B33335) benzene derivatives with varying alkyl chain lengths (hexyl, heptyl, and octyl) have been shown to self-assemble into nanoparticles in aqueous solutions. mdpi.com The hydrophobic interactions between the alkyl chains are the primary driving force for this aggregation. It is conceivable that "Benzene, (9-bromononyl)-" would exhibit similar behavior, with the nonyl chain providing a strong hydrophobic driving force for aggregation. The presence of the terminal bromine atom offers a reactive handle for further functionalization, which could be exploited to control or enhance the self-assembly process.

The introduction of specific functional groups to the benzene ring can further direct the self-assembly process. For example, the incorporation of moieties capable of hydrogen bonding or π-π stacking can lead to more ordered and stable supramolecular structures. rsc.org In the case of "Benzene, (9-bromononyl)-", the benzene ring can participate in π-π stacking interactions with neighboring molecules, contributing to the stability of the resulting assemblies.

The table below summarizes the self-assembly behavior of some amphiphilic benzene derivatives, illustrating the influence of molecular structure on the resulting aggregates.

| Amphiphilic Benzene Derivative | Alkyl Chain Length | Functional Group | Observed Self-Assembled Structure |

| Urea Benzene Derivative | C6, C7, C8 | Urea | Nanoparticles (~100 nm) |

| Azobenzene-based Copolymer | - | Azobenzene (B91143), Tertiary Amine | Spherical Micelles |

| Amphiphilic Glycomacromolecules | - | Carbohydrate, Fatty Acid | Spherical vs. Worm-like Micelles |

This data, while not directly pertaining to "Benzene, (9-bromononyl)-", strongly suggests that its amphiphilic nature would drive it to form comparable supramolecular structures in aqueous environments.

Creation of Functional Supramolecular Polymers and Frameworks

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, non-covalent interactions. nih.govresearchgate.net These materials are of great interest due to their dynamic nature and responsiveness to external stimuli. The design of monomers with specific recognition motifs is crucial for the construction of well-defined supramolecular polymers.

"Benzene, (9-bromononyl)-" can be envisioned as a versatile building block for supramolecular polymers. The terminal bromine atom can be readily converted into other functional groups, such as azides or alkynes, which can then participate in "click" chemistry reactions to link the monomers together. Alternatively, the benzene ring can be functionalized with groups capable of forming strong and directional non-covalent interactions, such as hydrogen bonds or metal-coordination sites.

For example, by functionalizing the benzene ring with a ureidopyrimidinone (UPy) motif, which is known to form strong quadruple hydrogen bonds, it would be possible to create a monomer that self-assembles into long, polymer-like chains. nih.gov The (9-bromononyl) tail would provide solubility in organic solvents and could also influence the packing of the supramolecular polymer chains.

Furthermore, the integration of photoresponsive units, such as azobenzene, onto the benzene ring of a "Benzene, (9-bromononyl)-" based monomer could lead to the formation of light-responsive supramolecular polymers. rsc.orgsioc-journal.cn Irradiation with light of a specific wavelength could induce a change in the shape of the azobenzene unit, leading to the disassembly or reorganization of the supramolecular structure. This would enable the development of "smart" materials with tunable properties.

Applications in Chemical Probes and Sensory Systems

The development of molecular probes that can selectively detect and report the presence of specific analytes or changes in the local environment is a key area of chemical research. The structural features of "Benzene, (9-bromononyl)-" make it an attractive scaffold for the design of such probes.

Development of Molecular Probes for Specific Targets

A molecular probe typically consists of a recognition unit that binds to the target analyte and a signaling unit that produces a measurable response upon binding. The "Benzene, (9-bromononyl)-" molecule can serve as a modular platform for the construction of such probes.

The benzene ring can be functionalized with a variety of recognition elements, such as crown ethers for cation sensing or specific peptide sequences for targeting biomolecules. The terminal bromine on the nonyl chain provides a convenient site for the attachment of a signaling unit, such as a fluorophore or a chromophore. The long alkyl chain can serve to anchor the probe in a lipid membrane or to enhance its solubility in nonpolar environments.

For instance, a fluorescent probe for the detection of a specific metal ion could be constructed by attaching a metal-chelating ligand to the benzene ring and a fluorescent dye to the end of the nonyl chain. Upon binding of the metal ion to the chelator, a conformational change could occur, leading to a change in the fluorescence signal.

Design of pH-Responsive Fluorescent Probes based on Benzene Derivatives

Fluorescent probes that exhibit a change in their emission properties in response to pH are valuable tools for studying biological processes and for applications in materials science. nih.gov The design of such probes often involves the incorporation of an ionizable group in proximity to a fluorophore.

While there are no direct reports on pH-responsive probes based on "Benzene, (9-bromononyl)-", the principles of their design can be extrapolated from existing systems. A pH-responsive fluorescent probe could be synthesized by coupling a pH-sensitive fluorophore to the benzene ring of "Benzene, (9-bromononyl)-".

A common strategy for creating pH-sensitive probes is to use a fluorophore whose emission is quenched by a nearby photoinduced electron transfer (PeT) process. nih.gov By attaching an aniline (B41778) derivative to the fluorophore, the nitrogen's lone pair of electrons can quench the fluorescence at neutral or basic pH. Upon protonation of the aniline in acidic conditions, the PeT process is suppressed, and fluorescence is restored.

A hypothetical pH-responsive probe based on "Benzene, (9-bromononyl)-" could involve the functionalization of the benzene ring with a BODIPY dye bearing an N,N-dialkylaniline group. The (9-bromononyl) chain would serve to modulate the probe's solubility and localization. The pKa of the aniline moiety, and thus the pH range over which the probe is active, can be tuned by modifying the alkyl substituents on the nitrogen atom. nih.gov

The table below presents data on the pH-dependent fluorescence of some BODIPY-based probes, illustrating the tunability of their response.

| Probe Structure | pKa | Fluorescence Change (Fold Increase) | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| BODIPY with N,N-dimethylaniline | 4.5 | >300 | ~500 | ~510 |

| BODIPY with N-methyl-N-ethylaniline | 5.2 | >300 | ~500 | ~510 |

| BODIPY with N,N-diethylaniline | 6.0 | >300 | ~500 | ~510 |

These examples demonstrate the potential for creating highly sensitive and tunable pH probes. By incorporating the "Benzene, (9-bromononyl)-" moiety, it would be possible to develop novel probes with tailored properties for specific applications in complex environments.

Benzene, 9 Bromononyl Derivatives and Analogs: Comparative Academic Studies

Systematic Variation of Alkyl Chain Length and Branching

Academic research has systematically explored the impact of varying the alkyl chain length in (bromoalkyl)benzene derivatives. This allows for a detailed investigation into how the chain length influences the physicochemical properties and reactivity of these compounds.

A common synthetic route to obtain n-bromoalkylbenzenes with varying chain lengths involves the reaction of the corresponding ω-phenyl-1-alkanol with a brominating agent. An alternative approach involves the copper-catalyzed reaction of a Grignard reagent with a dibromoalkane. For instance, (7-bromoheptyl)benzene and (9-bromononyl)benzene have been synthesized using these methods. rsc.org

The impact of the alkyl chain length is evident in the spectroscopic and physical properties of these compounds. For example, in a series of 7-((n-bromoalkyl)oxy)-3,4-dihydroquinolin-2(1H)-ones, the melting points and NMR spectra show distinct differences as the alkyl chain is extended from two to ten carbons. nih.gov Similarly, studies on {[(n-bromoalkyl)oxy]methyl}benzene derivatives, including heptyl, octyl, and nonyl chains, have been conducted to understand the effect of the spacer length on their properties. mdpi.com

The following table summarizes the synthesis of various (n-bromoalkyl)benzene derivatives with different chain lengths, highlighting the consistent synthetic strategies employed.

| Compound Name | Alkyl Chain Length | Starting Materials | Reference |

| (7-Bromoheptyl)benzene | 7 | 7-phenyl-1-heptanol | rsc.org |

| (9-Bromononyl)benzene | 9 | 9-phenyl-1-nonanol | rsc.org |

| {[(7-Bromoheptyl)oxy]methyl}benzene | 7 | 1-bromoheptanol, Benzylbromide | mdpi.com |

| {[(8-Bromooctyl)oxy]methyl}benzene | 8 | 1-bromooctanol, Benzylbromide | mdpi.com |

| {[(9-Bromononyl)oxy]methyl}benzene | 9 | 1-bromononanol, Benzylbromide | mdpi.com |

| 7-((5-bromopentyl) oxy)-3,4-dihydroquinolin-2(1H)-one | 5 | 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,5-dibromopentane | nih.gov |

| 7-((9-bromononyl) oxy)-3,4-dihydroquinolin-2(1H)-one | 9 | 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,9-dibromononane (B1346018) | nih.gov |

| 1-(12-bromododecyl)indoline-2,3-dione | 12 | 1H-indoline-2,3-dione, 1,12-dibromododecane | iucr.org |

This table is generated based on data from the referenced research articles.

Comparative Analysis of Different Halogen Substituents on the Alkyl Chain

The nature of the halogen substituent on the alkyl chain significantly influences the reactivity of haloalkylbenzene derivatives, primarily in nucleophilic substitution and elimination reactions. orgoreview.com While "Benzene, (9-bromononyl)-" is the parent compound of interest, comparative studies often involve analogs with different halogens (e.g., chlorine, iodine) to modulate reactivity.

The order of reactivity for side-chain halogenation generally follows the trend I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength. researchgate.net This trend is also observed in the nucleophilic substitution reactions that these compounds undergo. orgoreview.com For instance, the greater reactivity of bromoalkanes compared to chloroalkanes makes them more versatile intermediates in organic synthesis.

In a study on the radiation-induced polymerization of styrene, the sensitizing effect of various halogenated benzenes was compared. The results indicated that the sensitivity to radiation increased in the order: fluorobenzenes < chlorobenzenes < bromobenzenes < iodobenzenes. researchgate.net This highlights the profound effect of the halogen's identity on the electronic properties and subsequent reactivity of the molecule.

Chromatographic separation techniques have also been employed to differentiate between halogenated compounds. For example, monolithic silica (B1680970) capillary columns modified with poly(octadecyl methacrylate) (ODM) have shown preferential retention and better separation of halogenated benzenes compared to standard octadecyl-modified (ODS) columns. nih.gov This suggests that the type of halogen influences the intermolecular interactions that govern chromatographic behavior.

Introduction of Additional Functionalities on the Benzene (B151609) Ring

The introduction of additional functional groups onto the benzene ring of "Benzene, (9-bromononyl)-" and its analogs opens up a vast chemical space for creating molecules with tailored properties. These functionalities can alter the electronic nature of the aromatic ring, introduce new reactive sites, or impart specific biological or material properties.

For example, the synthesis of 1-bromo-4-(n-bromoalkyl)benzenes introduces a second bromine atom directly onto the benzene ring. rsc.org This provides a handle for further functionalization through reactions like Suzuki or Stille cross-coupling.

More complex functionalities have also been incorporated. In one study, a 3,4-dihydro-2(1H)-quinolinone moiety was attached to a (9-bromononyl)oxy chain, creating a molecule with potential biological activity. nih.gov Similarly, "Benzene, (9-bromononyl)-" has been used as a precursor to synthesize 9,9′-(5-((9-bromononyl)oxy)-1,3-phenylene)bis(9H-carbazole), a molecule designed for applications in organic electronics. mdpi.com Another example is the synthesis of 1-(3-(4-((9-Bromononyl)oxy)phenoxy)propyl)piperidine, which incorporates an ether linkage and a piperidine (B6355638) ring. mdpi.com

The following table provides examples of derivatives of "Benzene, (9-bromononyl)-" and its analogs with additional functionalities.

| Derivative Name | Additional Functionality | Synthetic Precursor | Reference |

| 1-bromo-4-(9-bromononyl)benzene | Bromo group on benzene ring | 9-Bromononylbenzene | rsc.org |

| 7-((9-bromononyl) oxy)-3,4-dihydroquinolin-2(1H)-one | 3,4-dihydroquinolin-2(1H)-one | 7-hydroxy-3,4-dihydroquinolin-2(1H)-one | nih.gov |

| 9,9′-(5-((9-bromononyl)oxy)-1,3-phenylene)bis(9H-carbazole) | bis(9H-carbazole) | OH-mCP, 1,9-dibromononane | mdpi.com |

| 1-(3-(4-((9-Bromononyl)oxy)phenoxy)propyl)piperidine | Phenoxy, Piperidine | 4-(benzyloxy)phenol, 1,3-dibromopropane, 1,9-dibromononane | mdpi.com |